1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl-

Beschreibung

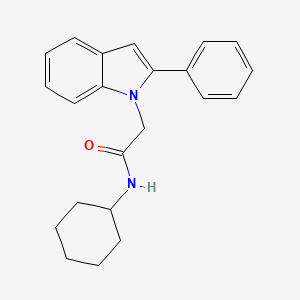

Its structure comprises:

- An indole core substituted at the 1-position with an acetamide group.

- A cyclohexyl group attached to the acetamide nitrogen.

- A phenyl group at the 2-position of the indole ring.

The compound’s SMILES string (C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4) and InChIKey (ZPDBOMCUQYYBBJ-UHFFFAOYSA-N) confirm its connectivity . Its crystallographic and conformational properties could be analyzed using tools like SHELX (for refinement) and ORTEP-3 (for graphical representation) .

Eigenschaften

CAS-Nummer |

163629-08-1 |

|---|---|

Molekularformel |

C22H24N2O |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

N-cyclohexyl-2-(2-phenylindol-1-yl)acetamide |

InChI |

InChI=1S/C22H24N2O/c25-22(23-19-12-5-2-6-13-19)16-24-20-14-8-7-11-18(20)15-21(24)17-9-3-1-4-10-17/h1,3-4,7-11,14-15,19H,2,5-6,12-13,16H2,(H,23,25) |

InChI-Schlüssel |

ZPDBOMCUQYYBBJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fischer Indole Synthesis for 2-Phenylindole Core

The foundational step in preparing 1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- is the synthesis of the 2-phenylindole core. This is commonly achieved via the Fischer indole synthesis, a classical and robust method for indole construction.

Procedure : A substituted acetophenone (e.g., 2-amino-acetophenone) is reacted with phenylhydrazine in ethanol with a catalytic amount of acetic acid under reflux conditions for several hours (e.g., 7 hours) to form the corresponding phenylhydrazone intermediate.

Cyclization : The phenylhydrazone is then cyclized to the 2-phenylindole derivative using dehydrating agents such as sulfuric acid, polyphosphoric acid, or zinc chloride, or by thermolysis.

Isolation : The crude product is purified by acid dissolution, extraction, and chromatographic techniques, often followed by recrystallization from solvents like aqueous acetone or methylethylketone to yield pure 2-phenylindole derivatives.

This method reliably produces the 2-phenylindole scaffold necessary for further functionalization.

Introduction of the N-Cyclohexyl Acetamide Group

After obtaining the 2-phenylindole core, the next critical step is the acetamide functionalization at the indole nitrogen with a cyclohexyl substituent.

Acetamide Formation : This is typically achieved by reacting the indole nitrogen with an acylating agent such as chloroacetyl chloride or acetic anhydride derivatives, followed by nucleophilic substitution with cyclohexylamine to form the N-cyclohexylacetamide moiety.

Alternative Route via Isocyanates : Another approach involves the reaction of cyclohexyl isocyanate with indole-3-carbaldehyde derivatives or related intermediates in dry toluene at elevated temperatures (around 100 °C) for extended periods (e.g., 16 hours). The reaction mixture is then purified by solvent evaporation, filtration, and recrystallization to isolate the desired acetamide derivative.

Catalysis and Conditions : Acid catalysis (e.g., p-toluenesulfonic acid) can be employed to facilitate the formation of acetamide linkages under reflux conditions in solvents like methanol or toluene.

Cyclization and Functional Group Transformations

Substituted Indole Derivatives : The preparation may involve further functional group transformations on the indole ring or side chains, such as electrophilic substitutions or reductions, to fine-tune the compound's properties.

Purification : Chromatographic purification on silica gel columns using eluents like methylethylketone, benzene-methanol mixtures, or benzene alone is standard to achieve high purity.

Recrystallization : Final recrystallization steps from solvents such as ethanol, dimethylformamide, or aqueous acetone ensure the isolation of analytically pure 1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl-.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Fischer Indole Synthesis | 2-amino-acetophenone + phenylhydrazine, ethanol, acetic acid, reflux 7 h | 2-phenylindole core | Formation of phenylhydrazone intermediate followed by cyclization |

| 2 | Cyclization | Sulfuric acid or polyphosphoric acid or zinc chloride, heat | 2-phenylindole derivative | Dehydration and ring closure |

| 3 | Acetamide Formation | Chloroacetyl chloride or acetic anhydride + cyclohexylamine, dry toluene, reflux | N-cyclohexylacetamide substitution at indole N | Alternative: reaction with cyclohexyl isocyanate |

| 4 | Purification | Chromatography (silica gel), recrystallization (ethanol, acetone) | Pure 1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- | Ensures removal of impurities and by-products |

Research Findings and Optimization Notes

The Fischer indole synthesis remains the most reliable method for constructing the 2-phenylindole nucleus, with yields typically ranging from moderate to high depending on substituents and reaction conditions.

The choice of dehydrating agent and reaction temperature critically affects the cyclization efficiency and purity of the indole product.

The acetamide formation step benefits from the use of dry solvents and controlled temperature to prevent side reactions such as polymerization or over-acylation.

Purification by chromatography and recrystallization is essential due to the formation of resinous by-products during cyclization and acetamide formation.

Alternative synthetic routes involving palladium-catalyzed cyclization of N-cyclohexyl and 2-(phenyl)acetyl derivatives have been reported, offering potential for milder conditions and better selectivity, though these methods require further optimization and validation.

Analyse Chemischer Reaktionen

N-Cyclohexyl-2-phenyl-1H-Indol-1-acetamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Oxo-Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Indol-Derivate führt.

Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des elektronenreichen Charakters des Indol-Kerns üblich.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Oxo-Derivaten führen, während Substitutionsreaktionen Halogene, Nitrogruppen oder Sulfonsäuregruppen in den Indolring einführen können.

Wissenschaftliche Forschungsanwendungen

Table 1: Chemical Reactions of 1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl-

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxo derivatives |

| Reduction | Lithium aluminum hydride | Reduced indole derivatives |

| Electrophilic Substitution | Halogenating agents | Substituted indole derivatives |

Chemistry

The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in multiple chemical transformations makes it valuable for developing new compounds with desired biological activities.

Biology

Indole derivatives are extensively studied for their potential as enzyme inhibitors and receptor modulators. Research indicates that compounds with similar structures can influence cell signaling pathways, making them crucial in understanding cellular processes.

Medicine

1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- has shown promise in therapeutic applications due to its antiviral, anticancer, and anti-inflammatory properties. For instance, studies have demonstrated that certain indole derivatives can inhibit viral replication and reduce cancer cell proliferation by targeting specific enzymes involved in these processes .

Case Study: Antiviral Activity

In a study investigating the antiviral properties of indole derivatives, it was found that compounds similar to 1H-Indole-1-acetamide significantly reduced viral loads in infected cell lines. This highlights the potential of such compounds in developing antiviral therapies.

Case Study: Anticancer Properties

Research has indicated that indole derivatives can inhibit key enzymes involved in cancer cell proliferation. The mechanism involves the modulation of signaling pathways that regulate cell growth and apoptosis.

Industry

The compound is also utilized in the production of dyes and pigments due to its stable chemical structure. The versatility of indole derivatives allows them to be incorporated into various industrial applications beyond pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cell proliferation, leading to anticancer effects. They can also interact with viral proteins, preventing viral replication and exerting antiviral effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical distinctions between the target compound and its analogues:

| Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Substituents (Indole Position) | Functional Groups |

|---|---|---|---|---|---|

| 1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- | - | C₂₂H₂₄N₂O | 332.44 | 1: Acetamide (N-cyclohexyl); 2: Phenyl | Amide, Cyclohexyl, Aromatic |

| 1H-Indole-3-acetamide, N,N-dihexyl-2-phenyl- | 142720-26-1 | C₂₈H₃₈N₂O | 418.61 | 3: Acetamide (N,N-dihexyl); 2: Phenyl | Amide, Long alkyl chains, Aromatic |

| 1H-Indole-1-acetamide, N-cyclohexyl-3-formyl- | 592546-44-6 | C₁₇H₂₀N₂O₂ | 284.35 | 1: Acetamide (N-cyclohexyl); 3: Formyl | Amide, Aldehyde, Cyclohexyl |

| 1H-Indole-3-acetamide, 5-methoxy-2-methyl-1-(phenylmethyl)- | 97077-43-5 | C₁₉H₂₀N₂O₂ | 308.38 | 3: Acetamide; 5: Methoxy; 2: Methyl; 1: Benzyl | Amide, Methoxy, Benzyl, Methyl |

Key Observations:

Substituent Positioning :

- The target compound’s acetamide group at the 1-position distinguishes it from analogues like 142720-26-1 (acetamide at 3-position) .

- The phenyl group at the 2-position contrasts with 592546-44-6 , which has a formyl group at the 3-position .

Functional Group Diversity: 592546-44-6 introduces a formyl group, enhancing electrophilic reactivity compared to the purely hydrophobic cyclohexyl and phenyl groups in the target compound .

Molecular Weight and Alkyl Chains :

Implications of Structural Variations

- Hydrogen Bonding and Crystal Packing: The acetamide group in all compounds enables hydrogen bonding, but substituents like methoxy (97077-43-5) or formyl (592546-44-6) introduce additional hydrogen-bond acceptors/donors. This could influence crystal packing patterns, as described by graph-set analysis in hydrogen-bonded networks .

- Conformational Flexibility :

The cyclohexyl group in the target compound may adopt multiple puckered conformations (e.g., chair, boat), as analyzed via Cremer-Pople coordinates . In contrast, rigid groups like benzyl (97077-43-5 ) restrict conformational freedom.

Biologische Aktivität

1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- (C22H24N2O) is a compound that belongs to the indole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl- can be represented as follows:

- Molecular Formula : C22H24N2O

- SMILES : C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

- InChI : InChI=1S/C22H24N2O/c25-22(23-19-12-5-2-6-13-19)16-24-20-14-8-7-11-18(20)15-21(24)17-9-3-1-4-10-17/h1,3-4,7-11,14-15,19H,2,5-6,12-13,16H2,(H,23,25)

Synthesis

The synthesis of 1H-Indole derivatives often involves various methods such as cyclization reactions of substituted anilines or acetic acid derivatives. The compound can be synthesized through a palladium-catalyzed cyclization of N-cyclohexyl and 2-(phenyl)acetyl derivatives .

Antiviral Activity

Indole derivatives have been recognized for their antiviral properties. Specifically, compounds similar to 1H-Indole-1-acetamide have shown potential against various viruses. For instance:

- Mechanism : Indole derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. The compound has demonstrated activity against several bacterial strains:

The biological activity of 1H-Indole-1-acetamide may involve:

- Receptor Interaction : It may act on specific receptors in the immune system, enhancing immune responses.

- Cytokine Modulation : Similar compounds have been shown to modulate cytokine production, particularly IL-6 and type I interferon pathways .

- Enzyme Inhibition : Indoles can inhibit key enzymes involved in viral replication and bacterial metabolism.

Case Studies

Several studies have highlighted the efficacy of indole derivatives in clinical settings:

- Antiviral Study : A study demonstrated that certain indole derivatives significantly reduced viral loads in infected cell lines.

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed susceptibility to indole-based compounds in vitro.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Indole-1-acetamide, N-cyclohexyl-2-phenyl-?

- Methodology : The compound can be synthesized via coupling reactions between indole acetamide derivatives and cyclohexylphenyl groups. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple indole-1-acetic acid with N-cyclohexyl-2-phenylamine under nitrogen atmosphere .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol yields high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Essential methods :

- FTIR : Detect amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) .

- NMR : -NMR to resolve cyclohexyl carbons (δ 25–35 ppm) and indole C-2 (δ ~120 ppm) .

- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement (R-factor < 0.05) .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in the molecular structure?

- Workflow :

Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data.

Structure solution : SHELXD for phase determination via dual-space methods .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Address disorder in cyclohexyl groups using PART instructions .

- Example : In a related indole-acetamide derivative, SHELXL reduced R1 from 0.12 to 0.04 by modeling torsional disorder .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Analysis : Apply Etter’s graph set notation (e.g., for dimeric motifs):

- Primary interactions : N-H···O=C bonds form rings, stabilizing the lattice .

- Secondary interactions : C-H···π interactions between phenyl and indole rings contribute to layer stacking (distance ~3.5 Å) .

Q. How to resolve contradictions between computational and experimental bioactivity data?

- Strategy :

- In vitro assays : Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) with IC comparisons .

- Docking studies : Use AutoDock Vina to simulate binding modes; validate with MD simulations (RMSD < 2.0 Å over 100 ns) .

- Case study : A fluoro-indole analog showed discrepancies due to solvation effects in docking; MD simulations incorporating explicit water molecules resolved the mismatch .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.